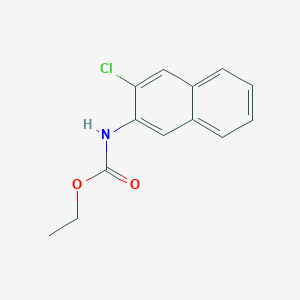
Ethyl 3-chloronaphthalene-2-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloronaphthalene-2-carbamate: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of carbamic acid, where the ethyl ester group is attached to the nitrogen atom of the carbamic acid, and the naphthyl group is substituted with a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloronaphthalene-2-carbamate typically involves the reaction of 3-chloro-2-naphthylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-2-naphthylamine+ethyl chloroformate→N-(3-chloro-2-naphthyl)carbamic acid ethyl ester+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloronaphthalene-2-carbamate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atom on the naphthyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group. For example, hydrochloric acid or sodium hydroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Formation of N-(3-chloro-2-naphthyl)carbamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Chemistry: Ethyl 3-chloronaphthalene-2-carbamate is used as an intermediate in the synthesis of various organic compounds. It can be used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of drugs. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-chloronaphthalene-2-carbamate depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The molecular targets and pathways involved can vary, but typically, the compound interacts with specific proteins or enzymes, altering their activity and leading to a biological response.
Comparison with Similar Compounds
- N-(3-nitrophenyl)carbamic acid ethyl ester
- N-(4-chlorophenyl)carbamic acid ethyl ester
- N-(3-chlorophenyl)carbamic acid ethyl ester
Comparison: Ethyl 3-chloronaphthalene-2-carbamate is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to other carbamic acid esters. The chlorine substitution on the naphthyl ring also influences its reactivity and potential applications. Similar compounds with different substituents or aromatic rings may exhibit different reactivity and biological activities.
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
ethyl N-(3-chloronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
ZSICYKKSKFDWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
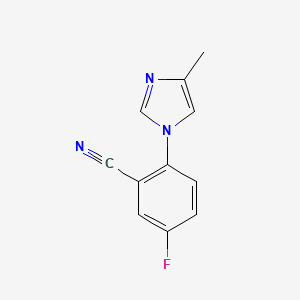
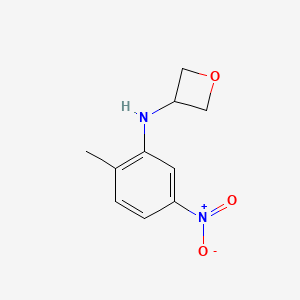

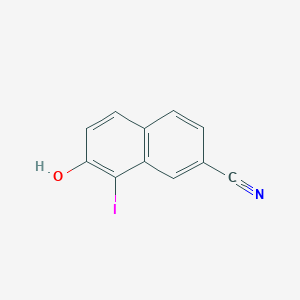
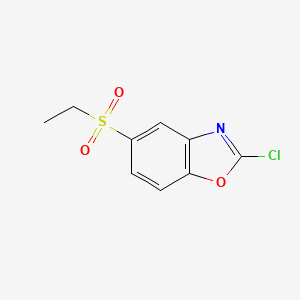
![3-Methyl-N'-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B8348373.png)
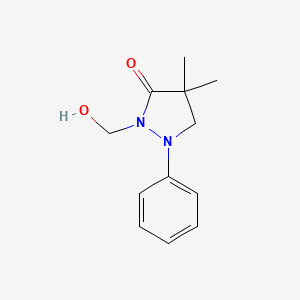
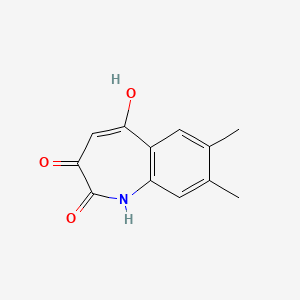
![[1-(3-Oxobutan-1-yl)cyclopropyl]acetonitrile](/img/structure/B8348390.png)
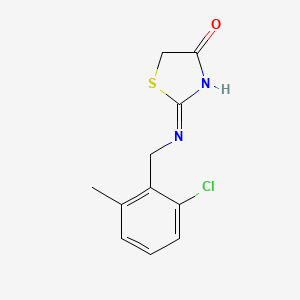
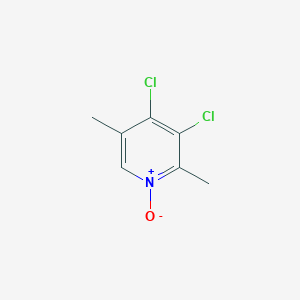

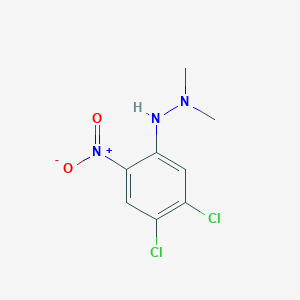
![2-(4-Bromophenyl)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one](/img/structure/B8348426.png)
